molecular formula C9H12N2 B1396052 (5-Cyclopropylpyridin-2-yl)methanamine CAS No. 1073428-41-7

(5-Cyclopropylpyridin-2-yl)methanamine

Cat. No. B1396052
CAS RN: 1073428-41-7
M. Wt: 148.2 g/mol
InChI Key: QJXOQJCMVFNCQG-UHFFFAOYSA-N
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Description

“(5-Cyclopropylpyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 1073428-41-7 . It has a molecular weight of 148.21 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is (5-cyclopropyl-2-pyridinyl)methanamine . The InChI code for this compound is 1S/C9H12N2/c10-5-9-4-3-8 (6-11-9)7-1-2-7/h3-4,6-7H,1-2,5,10H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Biased Agonism in Drug Discovery

(5-Cyclopropylpyridin-2-yl)methanamine derivatives have been identified as significant in the development of new drug candidates, particularly as "biased agonists" targeting specific receptors. For instance, in the realm of serotonin 5-HT1A receptor compounds, derivatives of this chemical have shown promise. These derivatives exhibit high selectivity and affinity for the serotonin 5-HT1A receptors, leading to the development of potential antidepressant drug candidates with reduced side effects (Sniecikowska et al., 2020).

Anticancer Properties

Research has shown that derivatives of this compound possess notable anticancer properties. A study by Ramazani et al. (2014) synthesized N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and found them to exhibit significant cytotoxic activity against various cancer cell lines, surpassing the efficacy of known drugs like doxorubicin in certain cases (Ramazani et al., 2014).

Antimicrobial Activity

Compounds derived from this compound have also been explored for their antimicrobial properties. A study by Rao et al. (2013) synthesized a novel azetidine derivative and found it displayed acceptable antibacterial and antifungal activities (Rao et al., 2013).

Bone Disorder Treatments

In the search for treatments for bone disorders, derivatives of this compound have been identified as effective in targeting the Wnt beta-catenin cellular messaging system. This discovery has led to the development of compounds like WAY-262611, which showed a dose-dependent increase in trabecular bone formation rate in animal models (Pelletier et al., 2009).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Relevant Papers I found some relevant papers during the search, but I couldn’t retrieve specific details about them .

properties

IUPAC Name

(5-cyclopropylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXOQJCMVFNCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-cyano-5-cyclopropylpyridine (210 mg, 1.4 mmol) in 20 mL of 7.0 M ammonia in MeOH was added a small spoon of Raney Ni slurry. The mixture was hydrogenated at 50 psi overnight. The catalyst was filtered off and the filtrate was concentrated to yield a dark oil which was used for the next step reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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